The synthesis of Piperaquine D6 typically involves several key steps:
The synthesis process emphasizes efficiency and minimal waste generation, making it suitable for implementation in resource-limited settings .
Piperaquine D6 features a complex molecular structure characterized by its bisquinoline framework. The molecular formula can be represented as for the non-deuterated form, while the deuterated version will have substitutions that reflect the incorporation of deuterium atoms.
Nuclear magnetic resonance (NMR) spectroscopy is typically used to confirm the structure, providing insights into the arrangement of hydrogen and deuterium atoms within the molecule .
Piperaquine D6 participates in various chemical reactions that are crucial for its synthesis and functionalization:
These reactions are monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield .
The mechanism of action of Piperaquine D6 closely resembles that of chloroquine and other 4-aminoquinolines:
This dual action contributes to its efficacy in clearing malaria parasites from infected individuals .
Piperaquine D6 exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation and storage requirements.
Piperaquine D6 is primarily utilized in scientific research and clinical applications related to malaria treatment:
Piperaquine-d6 is a deuterium-labeled analog of the antimalarial drug piperaquine, where six hydrogen atoms are replaced by the stable isotope deuterium (²H or D). This isotopic modification occurs specifically on the propane linker bridging the two piperazinyl groups, resulting in a symmetric -d6 moiety (CD2-CD2-CD2). The molecular formula is C29H26D6Cl2N6 (MW: 541.55 g/mol), compared to C29H32Cl2N6 (MW: 535.50 g/mol) for non-deuterated piperaquine [3] [6] [8]. The CAS registry number 1261394-71-1 uniquely identifies this isotopologue [6] [8].
Table 1: Molecular Characteristics of Piperaquine-d6
Property | Piperaquine-d6 | Piperaquine (Non-deuterated) |
---|---|---|
Molecular Formula | C29H26D6Cl2N6 | C29H32Cl2N6 |
Molecular Weight (g/mol) | 541.55 | 535.50 |
Deuterium Positions | Propane linker (-CD2-CD2-CD2-) | N/A |
CAS Number | 1261394-71-1 | 4085-31-8 (base) / 911061-10-4 (tetraphosphate) |
Piperaquine-d6 shares the core physicochemical attributes of its non-deuterated counterpart, with minor differences attributable to deuterium’s mass effect. Key properties include:
Table 2: Key Physicochemical Properties
Property | Value/Characteristics | Analytical Implications |
---|---|---|
LogP | ~6.2 | Extensive protein binding; requires solvent extraction for bioanalysis |
pKa | 6.5 (x2), 8.6 (x2) | Ion-pair chromatography recommended for LC separation |
Solubility | Soluble: Acidic aqueous buffers (pH < 3), DMSO; Insoluble: Neutral water, MeOH, MeCN | Sample prep requires acidification (e.g., TCA, formic acid) |
Adsorption | Glass > polypropylene > low-retention plastics | Use plasticware; avoid glass vials and metal syringes |
Deuteration induces negligible changes to piperaquine’s chemical structure but confers critical advantages in analytical and metabolic contexts:
Table 3: Functional Comparison with Non-Deuterated Piperaquine
Parameter | Piperaquine-d6 | Piperaquine-d0 |
---|---|---|
Primary Use | Mass spectrometry internal standard | Antimalarial drug (combined with dihydroartemisinin) |
MS Transition (m/z) | 541 → 294 | 535 → 288 |
Metabolic Stability | Enhanced resistance to oxidative metabolism | Susceptible to CYP-mediated degradation |
Role in Bioanalysis | Corrects for extraction loss/ion suppression | Quantification target in pharmacokinetic studies |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9